![molecular formula C17H18N2O5 B2988007 3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 326884-22-4](/img/structure/B2988007.png)
3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one
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Description
The compound “3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one” is an organic compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a chromen-2-one group, which is a type of heterocyclic compound that often exhibits biological activity.
Scientific Research Applications
Endothelin Receptor Antagonism
This compound is known to act as a selective antagonist of Endothelin B (ET-B) receptors. In scientific research, it is used to study the role of ET-B receptors in various physiological and pathological processes. For example, it can inhibit ET-B receptor-mediated calcium mobilization in cells, which is crucial for understanding cardiovascular diseases and developing potential treatments .
Pharmacological Research
Due to its selective inhibition properties, this compound is valuable in pharmacological research, particularly in the development of drugs targeting cardiovascular disorders. It can be used to assess the efficacy and safety of new therapeutic agents that aim to modulate endothelin receptor activity .
Molecular Biology
In molecular biology, this compound can be used as a tool to dissect the signaling pathways involving ET-B receptors. By blocking these receptors, researchers can study the downstream effects and interactions with other cellular components, leading to insights into cell signaling mechanisms .
Bioassay Development
This compound’s ability to selectively inhibit specific receptors makes it an ideal candidate for developing bioassays. These assays can be used to screen for other compounds with similar or opposing activities, aiding in drug discovery and toxicology studies .
Educational Purposes
In academic settings, this compound can be used for educational purposes, such as demonstrating the principles of receptor pharmacology and drug-receptor interactions to students in pharmacology and medicinal chemistry courses .
Research on Cellular Mechanisms
Finally, this compound can be utilized in research focusing on cellular mechanisms, particularly those related to the endothelin system. It can help in understanding the role of ET-B receptors in cell proliferation, apoptosis, and other cellular functions that are relevant in conditions like cancer and fibrosis .
properties
IUPAC Name |
3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-4-3-5-11(2)18(10)16(20)14-9-12-8-13(19(22)23)6-7-15(12)24-17(14)21/h6-11H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQKJJZUBUINHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one |
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